1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2,4-dimethylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
- 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine
- 2,4-dimethyl-1H-imidazol-5-amine hydrochloride
Uniqueness
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the nitrogen atom can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
CAS No. |
2757999-80-5 |
---|---|
Molecular Formula |
C7H14ClN3 |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.